1-bromo-3-[(2-methylpropoxy)methyl]benzene

Lipophilicity Solubility Medicinal Chemistry

1‑Bromo‑3‑[(2‑methylpropoxy)methyl]benzene (CAS 1250097‑04‑1) is a meta‑substituted benzyl isobutyl ether with the molecular formula C₁₁H₁₅BrO and a molecular weight of 243.14 g mol⁻¹. At ambient temperature it is a liquid and carries GHS classifications for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 1250097-04-1
Cat. No. B1444947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-3-[(2-methylpropoxy)methyl]benzene
CAS1250097-04-1
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC(C)COCC1=CC(=CC=C1)Br
InChIInChI=1S/C11H15BrO/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9H,7-8H2,1-2H3
InChIKeyXNJGKDCOPSEZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-[(2-methylpropoxy)methyl]benzene (CAS 1250097-04-1): Sourcing and Differentiation Guide for Meta-Substituted Benzyl Isobutyl Ether Intermediates


1‑Bromo‑3‑[(2‑methylpropoxy)methyl]benzene (CAS 1250097‑04‑1) is a meta‑substituted benzyl isobutyl ether with the molecular formula C₁₁H₁₅BrO and a molecular weight of 243.14 g mol⁻¹ [1]. At ambient temperature it is a liquid and carries GHS classifications for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1][2]. Structurally, the compound features a bromine atom meta to a methylene‑isobutoxy chain, combining an aryl‑bromide handle for cross‑coupling reactions with a sterically‑shielded ether linkage that influences solubility, metabolic stability, and downstream functionalization potential [1].

Why 1-Bromo-3-[(2-methylpropoxy)methyl]benzene Cannot Be Casually Replaced by Apparent Benzyl‑Bromide or Isobutoxy‑Benzene Analogs


The inclusion of a methylene spacer between the aromatic ring and the isobutoxy oxygen creates a benzyl‑ether architecture that is electronically and sterically distinct from both the direct‑ether analog 1‑bromo‑3‑(2‑methylpropoxy)benzene (CAS 223564‑75‑8) and the hydroxyl‑bearing precursor 3‑bromobenzyl alcohol (CAS 15852‑73‑0) [1][2]. This spacer shifts the locus of the ether oxygen, altering the compound’s lipophilicity, hydrogen‑bonding profile, and conformational freedom—properties that govern solubility, membrane partitioning, and the steric environment around the reactive bromine center [2][3]. Consequently, two compounds that appear interchangeable on the basis of molecular formula or functional groups can exhibit divergent reactivity in metal‑catalyzed couplings, different metabolic fates in medicinal‑chemistry programmes, and non‑equivalent hazard characteristics, making indiscriminate substitution a risk to both synthetic reproducibility and regulatory compliance [1][3].

Head‑to‑Head Quantitative Evidence That Distinguishes 1‑Bromo‑3‑[(2‑methylpropoxy)methyl]benzene from Its Closest Analogs


Elevated Lipophilicity (XLogP3) Relative to the Alcohol Precursor Enables Superior Organic‑Phase Partitioning

The target compound displays an XLogP3 of 3.9, nearly double that of 3‑bromobenzyl alcohol (XLogP3 = 2.0), while being identical to the direct‑ether analog 1‑bromo‑3‑(2‑methylpropoxy)benzene [1][2]. The 1.9‑unit increase over the alcohol translates to roughly an 80‑fold higher octanol‑water partition coefficient, favoring organic‑phase solubility and easier extractive work‑up in synthetic sequences [1].

Lipophilicity Solubility Medicinal Chemistry

Zero Hydrogen‑Bond Donor Count Eliminates Self‑Association and Improves Anhydrous Reaction Compatibility

The target compound has zero hydrogen‑bond donors, whereas the precursor 3‑bromobenzyl alcohol has one (the hydroxyl proton) [1][2]. The absence of a donor eliminates the possibility of intermolecular hydrogen‑bonding that can reduce effective concentration in non‑polar media, interfere with organometallic reagents, or complicate moisture‑sensitive reactions [1].

Hydrogen Bond Reactivity Organic Synthesis

Lower Topological Polar Surface Area (9.2 Ų) Facilitates Blood‑Brain‑Barrier Penetration Predictions

The target compound’s topological polar surface area (TPSA) is 9.2 Ų, compared to 20.2 Ų for 3‑bromobenzyl alcohol [1][2]. A TPSA below 60–70 Ų is generally associated with good blood‑brain barrier permeability, whereas values above 20 Ų begin to limit CNS access [1]. The direct‑ether analog 1‑bromo‑3‑(2‑methylpropoxy)benzene shares the same TPSA (9.2 Ų), but the methylene spacer in the target compound provides additional conformational flexibility that can further influence target engagement [2][3].

TPSA CNS Drug Design ADME

Broader GHS Hazard Profile Mandates Different Safety Infrastructure Than the Alcohol Precursor

According to ECHA C&L notifications aggregated by PubChem, the target compound carries a 100% notification rate for H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), whereas 3‑bromobenzyl alcohol shows only 60% for H315 and may not meet GHS criteria in 20% of notifications [1][2]. The consistent hazard profile of the target compound means that facilities handling it must provide dermal, ocular, and respiratory protection by default, influencing both facility requirements and shipping classifications [1].

Safety GHS Procurement Compliance

Enhanced Rotatable Bond Count Affords Greater Conformational Adaptability for Structure‑Based Design

The target compound contains four rotatable bonds, compared to three for 1‑bromo‑3‑(2‑methylpropoxy)benzene and just one for 3‑bromobenzyl alcohol [1][2][3]. The additional rotatable bond, arising from the benzyl‑methylene‑ether linkage, permits a wider range of low‑energy conformations that can be exploited in structure‑based drug design to optimize fit into irregular binding pockets [1].

Molecular Flexibility Drug Design Conformational Analysis

Isobutoxymethyl‑Benzyl Motif Validated in PTP1B Inhibitor with Demonstrated In Vitro Potency and In Vivo Anti‑Diabetic Activity

A structurally related bromophenol derivative, 3,4‑dibromo‑5‑(2‑bromo‑3,4‑dihydroxy‑6‑(isobutoxymethyl)benzyl)benzene‑1,2‑diol, which contains the identical isobutoxymethyl‑benzyl substructure, exhibited an IC₅₀ of 1.50 µM against PTP1B with high selectivity over TCPTP, LAR, SHP‑1, and SHP‑2, and demonstrated significant blood‑glucose‑lowering effects in C57BL/KsJ‑db/db mice [1]. This provides class‑level evidence that the isobutoxymethyl‑benzyl architecture is compatible with target engagement and systemic activity, supporting the use of the target compound as a key intermediate in the synthesis of PTP1B‑targeted therapeutics [1].

PTP1B Inhibition Bromophenol Diabetes

Optimal Research and Industrial Deployment Scenarios for 1‑Bromo‑3‑[(2‑methylpropoxy)methyl]benzene


Medicinal Chemistry: Late‑Stage Diversification of CNS‑Penetrant Candidates

The compound’s high lipophilicity (XLogP3 = 3.9) and low TPSA (9.2 Ų) make it an ideal aryl‑bromide handle for Suzuki‑Miyaura or Buchwald‑Hartwig couplings in CNS‑targeted lead‑optimization programmes, where maintaining low polar surface area is critical for blood‑brain barrier penetration [1][2].

Process Chemistry: Anhydrous Cross‑Coupling Building Block with Reduced Work‑Up Burden

Zero hydrogen‑bond donor count permits direct use in moisture‑sensitive organometallic reactions without the need for alcohol protection‑deprotection sequences, shortening synthetic routes and improving atom economy relative to 3‑bromobenzyl alcohol [1].

PTP1B‑Focused Drug Discovery: Entry Point to Validated Isobutoxymethyl‑Benzyl Pharmacophores

The isobutoxymethyl‑benzyl moiety has demonstrated in‑vivo anti‑diabetic activity as part of a bromophenol PTP1B inhibitor series; the target compound provides a direct, single‑step precursor for introducing this motif into novel inhibitor scaffolds [3].

Safety‑Conscious Procurement: Predictable Hazard Profile for Facility Planning

Unlike 3‑bromobenzyl alcohol, which shows variable GHS classifications across suppliers, the target compound consistently triggers H302/H315/H319/H335 warnings, allowing EHS teams to standardize personal protective equipment, ventilation, and waste‑handling protocols without supplier‑dependent variability [1][2].

Quote Request

Request a Quote for 1-bromo-3-[(2-methylpropoxy)methyl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.